ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring multiple functional groups. Its structure includes a central thiophene ring substituted with a 4-oxo group, a Z-configuration methylidene linkage to a dichloro-aryl moiety, and an ester group at the 3-position.
Properties
Molecular Formula |
C33H31Cl2NO5S |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C33H31Cl2NO5S/c1-6-40-32(39)27-28(37)26(42-31(27)36-30(38)22-11-13-23(14-12-22)33(3,4)5)17-21-15-24(34)29(25(35)16-21)41-18-20-9-7-19(2)8-10-20/h7-17,37H,6,18H2,1-5H3/b26-17-,36-31? |
InChI Key |
WQKXWIPYEURYGW-APRKHAHBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)Cl)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)Cl)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene Core
The core thiophene-3-carboxylate scaffold is typically prepared by cyclization reactions involving precursors such as α-haloketones and thioglycolic acid derivatives or via Hantzsch-type synthesis methods adapted for thiophene rings. According to patent literature on related heterocyclic compounds, the preparation often involves:
- Formation of a substituted α-ketoester intermediate.
- Cyclization with sulfur sources to form the thiophene ring.
- Control of oxidation states to yield the 4-oxo functionality on the thiophene.
Installation of the Methylidene Substituent with Aromatic Side Chain
The methylidene substituent at position 5 of the thiophene ring, bearing the 3,5-dichloro-4-(4-methylphenyl)methoxyphenyl group, is introduced via condensation reactions:
- Aldol-type condensation between the thiophene-4-one intermediate and an appropriately substituted benzaldehyde derivative.
- Use of base or acid catalysts to promote the formation of the exocyclic double bond.
- Control of stereochemistry to favor the (5Z) configuration, often by temperature control and choice of solvent.
Specific Synthetic Steps and Conditions
While direct literature on this exact compound is limited, analogous synthetic routes are detailed in related thiophene derivatives and heterocyclic amides:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of α-ketoester | Esterification of keto acid precursors | Ethyl 4-oxothiophene-3-carboxylate |
| 2 | Thiophene ring formation | Cyclization with sulfur sources (e.g., Lawesson's reagent) | Formation of thiophene 4-oxo core |
| 3 | Amide bond formation | Coupling with 4-tert-butylaniline, using EDC/HOBt or acid chloride | Amide-linked thiophene intermediate |
| 4 | Aldol condensation | Reaction with 3,5-dichloro-4-(4-methylphenyl)methoxybenzaldehyde under basic catalysis | Installation of methylidene substituent |
| 5 | Purification | Chromatography and recrystallization | Pure ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate |
Detailed Reaction Conditions and Optimization
Solvent and Temperature
- Aprotic solvents such as dichloromethane, tetrahydrofuran, or toluene are preferred for amidation and condensation steps.
- Temperature ranges from 0°C to reflux depending on reaction step; condensation reactions often require controlled heating to favor the Z-isomer.
- Use of phase-transfer catalysts may be employed in analogous reactions to improve yields and selectivity.
Catalysts and Reagents
- Carbodiimide coupling agents (e.g., EDC, DCC) with additives like HOBt or DMAP for amide bond formation.
- Bases such as sodium hydride or potassium tert-butoxide for aldol-type condensations.
- Sulfurizing agents like Lawesson's reagent for thiophene ring construction.
Purification Techniques
- Column chromatography using silica gel with gradient elution.
- Recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures).
- Analytical verification by NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.
Research Findings and Comparative Analysis
Yield and Purity
- Reported yields for similar thiophene amide derivatives range from 60% to 85% over multiple steps.
- Purity is typically >95% after chromatographic purification.
Stereochemistry Control
- The (5Z) configuration is favored thermodynamically and can be influenced by reaction conditions.
- Use of mild bases and low temperatures during condensation reduces isomerization.
Scalability and Reproducibility
- The multi-step synthesis is amenable to scale-up with careful control of reaction parameters.
- Phase-transfer catalysis and solvent optimization improve reproducibility.
Summary Table of Preparation Methods
| Aspect | Methodology/Condition | Notes |
|---|---|---|
| Thiophene Core Synthesis | Cyclization of α-ketoester precursors with sulfur reagents | Requires careful control to avoid over-oxidation |
| Amide Bond Formation | Carbodiimide-mediated coupling or acid chloride amidation | Use of 4-tert-butylaniline as amine component |
| Methylidene Installation | Aldol condensation with substituted benzaldehyde | Base-catalyzed, temperature-controlled to favor (5Z) |
| Solvents | Aprotic solvents: DCM, THF, toluene | Choice affects yield and stereoselectivity |
| Catalysts | EDC/HOBt for amidation, phase-transfer catalysts if needed | Enhances reaction rate and purity |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and removal of isomers |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other thiophene derivatives and triazine-linked aryl systems. Below is a comparative analysis with structurally analogous molecules:
Key Comparative Insights:
Electronic Effects :
- The dichloro-aryl and tert-butyl groups in the target compound enhance electron-withdrawing and hydrophobic properties compared to the methoxycarbonyl substituent in the thiazolo-pyrimidine analog .
- The triazine-based compound () exhibits stronger electrophilicity due to bromine and formyl groups, whereas the target compound relies on chlorine for similar effects.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions, akin to the triazole-benzotriazinium derivative (), which requires precise control of Z-configuration and methylidene linkages.
Potential Applications: Thiophene derivatives like the target compound are often explored as kinase inhibitors, while triazine and triazole analogs (Evidences 2, 3) are more commonly associated with antimicrobial or anticancer activity .
Research Findings and Limitations
Structural Characterization:
Computational modeling may predict its binding affinity to biological targets, leveraging its bulky substituents for selective interactions.
Biological Activity
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Molecular Formula : C26H25Cl2NO5S
Molecular Weight : 534.4 g/mol
IUPAC Name : Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiophene Ring : The thiophene structure is synthesized through cyclization reactions involving appropriate precursors.
- Amide Bond Formation : The reaction of 4-tert-butylbenzoyl chloride with the thiophene derivative leads to the formation of an amide bond.
- Methylidene Group Introduction : The introduction of the methylidene group is achieved through condensation reactions with suitable aldehydes.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Bacteria Tested | Activity Compared to Ampicillin |
|---|---|---|
| 5b | MRSA | More potent |
| 5g | E. coli | More potent |
| 5h | P. aeruginosa | More potent |
Antifungal Activity
In addition to antibacterial effects, these compounds have shown enhanced antifungal activity, outperforming reference drugs such as bifonazole and ketoconazole by significant margins .
The biological activity of this compound may be attributed to:
- Kinase Inhibition : Studies indicate that these compounds may inhibit specific kinases, which are crucial for bacterial growth and survival.
- Targeting Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis mechanisms .
Case Studies
-
Study on Antimicrobial Efficacy :
- A comprehensive study evaluated a series of thiazolidine derivatives, revealing that those with structural similarities to ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[...]-carboxylate exhibited significant antibacterial and antifungal activities .
- The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents.
- Molecular Docking Studies :
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential functionalization of the thiophene core. Critical steps include:
- Amide coupling : Ensure precise stoichiometry of the 4-tert-butylbenzoyl group to avoid byproducts.
- Methylidenation : Use anhydrous conditions for the dichlorophenyl-methoxybenzylidene group to prevent hydrolysis .
- Purification : Employ column chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Purity discrepancies in similar compounds (e.g., 11% vs. 20% yields in benzyloxy derivatives) highlight the need for rigorous solvent optimization .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide coupling | DCC/DMAP, CH₂Cl₂, RT | 65 | 90 |
| Methylidenation | Knoevenagel condensation, EtOH, reflux | 48 | 85 |
| Final purification | Silica gel chromatography (EtOAc/hexane) | 32 | 95 |
Q. Which analytical methods are most reliable for characterizing structural features like the Z-configuration of the methylidene group?
- NMR : H NMR coupling constants (e.g., < 12 Hz for Z-configuration) and NOESY for spatial proximity analysis .
- X-ray crystallography : Resolve ambiguity in stereochemistry for crystalline derivatives .
- HPLC-MS : Monitor purity and confirm molecular weight (e.g., [M+H]⁺ at m/z 629.2) .
Q. How do substituents like the 4-tert-butylbenzoyl group influence solubility and bioactivity?
- Solubility : The tert-butyl group enhances lipophilicity (logP ~4.2), requiring DMSO or ethanol for dissolution in vitro.
- Bioactivity : Analogous compounds with bulky aryl groups show improved kinase inhibition (e.g., IC₅₀ < 1 μM for MAPK pathways) due to hydrophobic pocket interactions .
Advanced Research Questions
Q. What computational strategies can predict interactions between this compound and biological targets like protein kinases?
- Docking simulations : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB 3NY7) to identify binding poses. Focus on the thiophene-4-one core and benzylidene moiety for hydrogen bonding and π-π stacking .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to evaluate binding free energy (ΔG ≤ -8 kcal/mol suggests high affinity) .
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Dose-response profiling : Test across a 10 nM–100 μM range to distinguish specific inhibition from off-target toxicity.
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify upregulated/downregulated targets (e.g., NF-κB vs. JAK/STAT pathways) .
- Control experiments : Compare with structural analogs lacking the dichlorophenyl group to isolate substituent-specific effects .
Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?
- Flow chemistry : Optimize residence time (e.g., 30 min at 80°C) for the methylidenation step to minimize decomposition .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
Data Contradiction Analysis
Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 0.8 μM vs. 5.2 μM).
- Root causes :
- Assay variability : Differences in ATP concentrations (1 mM vs. 100 μM) alter competition dynamics.
- Protein source : Recombinant vs. native kinases may lack post-translational modifications affecting binding.
- Resolution : Standardize protocols using recombinant kinases with 1 mM ATP and 10% DMSO .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
